molecular formula C15H21NO4 B11845827 1-Boc-5,6-Dimethoxyindoline

1-Boc-5,6-Dimethoxyindoline

Cat. No.: B11845827
M. Wt: 279.33 g/mol
InChI Key: XFMIGCAWYMRHRQ-UHFFFAOYSA-N
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Description

tert-Butyl 5,6-dimethoxyindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of tert-butyl and methoxy groups, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate typically involves the reaction of 5,6-dimethoxyindoline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6-dimethoxyindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl 5,6-dimethoxyindoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5,6-dimethoxyindole-1-carboxylate
  • tert-Butyl 5,6-dimethoxyindoline-2-carboxylate
  • tert-Butyl 5,6-dimethoxyindoline-3-carboxylate

Uniqueness

tert-Butyl 5,6-dimethoxyindoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of tert-butyl and methoxy groups can enhance its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 5,6-dimethoxy-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)16-7-6-10-8-12(18-4)13(19-5)9-11(10)16/h8-9H,6-7H2,1-5H3

InChI Key

XFMIGCAWYMRHRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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